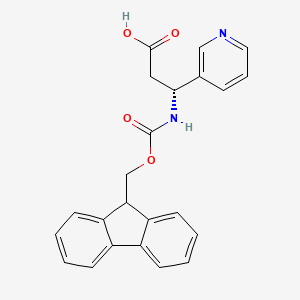

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid (CAS: 142994-45-4) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The compound features a pyridin-3-yl substituent at the β-carbon of the propanoic acid backbone and an R-configuration at the chiral center. This configuration is critical for its application in peptide synthesis and bioactive molecule development, particularly in medicinal chemistry and drug discovery .

The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). The pyridin-3-yl moiety introduces aromatic and hydrogen-bonding properties, making the compound valuable for designing ligands targeting receptors or enzymes with aromatic binding pockets .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXATJNDHWFETN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375917 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-43-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with a pyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine in DMF (dimethylformamide) is often used to remove the Fmoc group.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Deprotected amino acids ready for further coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C25H23N O4

- Molecular Weight : 401.45 g/mol

- CAS Number : 507472-28-8

The unique structure of this compound, featuring a fluorenyl group and a pyridine moiety, contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

The compound is known to interact with several metabolic enzymes, making it a candidate for enzyme inhibition studies. For example, it has been shown to inhibit specific proteases involved in cancer metastasis and inflammation processes. These interactions could lead to the development of new therapeutic agents targeting these enzymes.

Protein Interaction Studies

This compound has been utilized in studies examining protein-ligand interactions. Its ability to bind to specific receptors allows researchers to explore its effects on cellular signaling pathways, particularly those related to immune responses and inflammation.

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics for diseases such as cancer and autoimmune disorders. Its modifications can lead to analogs with improved efficacy and reduced side effects.

Anti-inflammatory Applications

Research suggests that this compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Studies are ongoing to elucidate its mechanisms of action in inflammatory pathways.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective effects. This potential is being investigated in models of neurodegenerative diseases, where it could help mitigate neuronal damage.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |

| Study B | Enzyme inhibition | Identified as a potent inhibitor of matrix metalloproteinases (MMPs), critical in cancer metastasis. |

| Study C | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in animal models. |

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, ensuring selective coupling reactions. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Electronic Effects :

- The pyridin-3-yl group in the target compound provides a basic nitrogen atom, enabling hydrogen bonding and π-π stacking interactions. In contrast, 3,5-difluorophenyl (electron-withdrawing) and o-tolyl (electron-donating) analogs exhibit altered electronic environments, affecting solubility and receptor binding .

- The trifluoromethyl group in enhances lipophilicity and metabolic stability, while the mercapto group in introduces redox-sensitive reactivity.

Stereochemical Impact :

- The R-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in enzyme-active sites. In contrast, S-isomers (e.g., ) may show reduced bioactivity or off-target effects.

Applications in Drug Discovery :

- The target compound’s pyridinyl moiety is advantageous in designing kinase inhibitors or GPCR ligands .

- Fluorinated analogs (e.g., ) are prioritized for CNS drugs due to improved blood-brain barrier penetration.

- Allyloxy- and mercapto-containing derivatives () are used in bioconjugation and prodrug strategies.

Hazard and Stability Considerations

- Storage conditions vary: Most analogs are stable at -20°C, but solutions of degrade within a month at -20°C.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a pyridinyl moiety that may contribute to its biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H20N2O4 |

| Molecular Weight | 392.42 g/mol |

| CAS Number | 2761785 |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Compounds with similar structures to this compound have been reported to exhibit antitumor properties . Studies indicate that fluorene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has shown that fluorene-based compounds can effectively target specific pathways involved in tumor growth, making them candidates for further investigation in cancer therapy .

Enzyme Inhibition

The biological activity of this compound may also relate to its ability to inhibit certain enzymes. Enzyme inhibition studies suggest that similar compounds can act as inhibitors of proteases and kinases, which are crucial in various cellular processes and disease states. The presence of the pyridinyl group may enhance binding affinity to these enzyme targets due to potential interactions such as hydrogen bonding and π-stacking .

Anti-inflammatory Effects

Preliminary studies have indicated that this compound might possess anti-inflammatory properties . Compounds with similar structural features have demonstrated efficacy in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The Fmoc group provides stability during synthesis and may influence the pharmacokinetic properties of the compound, while the pyridinyl moiety could facilitate interactions with biological macromolecules like proteins .

Case Studies

- Antitumor Efficacy : In a study evaluating various fluorene derivatives, this compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Enzyme Interaction : A biochemical assay demonstrated that this compound significantly inhibited a specific kinase involved in cell signaling pathways related to cancer progression, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.